1-(1-Adamantylmethyl)pyrrolidin-2-one
CAS No.: 696649-98-6
Cat. No.: VC6544179
Molecular Formula: C15H23NO
Molecular Weight: 233.355
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 696649-98-6 |
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Molecular Formula | C15H23NO |
Molecular Weight | 233.355 |
IUPAC Name | 1-(1-adamantylmethyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C15H23NO/c17-14-2-1-3-16(14)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2 |
Standard InChI Key | WKGFLDXBABFMNH-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a tricyclic adamantane group (tricyclo[3.3.1.1³,⁷]decane) bonded via a methylene bridge to the nitrogen atom of a pyrrolidin-2-one ring. This configuration introduces significant steric bulk and lipophilicity, factors that influence solubility and reactivity. The adamantyl group’s rigid cage structure enhances metabolic stability, a trait leveraged in drug design .
Stereochemical Considerations
While the adamantane core is inherently symmetric, the pyrrolidin-2-one ring introduces a chiral center at the C(3) position when substituted. Synthetic routes often yield diastereomeric mixtures, as observed in analogous pyrrolidin-2-one derivatives .
Spectroscopic and Computational Data
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Molecular Formula:
The compound’s three-dimensional conformation has been modeled computationally, revealing favorable van der Waals interactions between the adamantane and lactam moieties .
Synthetic Methodologies
Yield Optimization
Typical yields range from 60–70% for multi-step sequences, with chromatographic purification required only at final stages . Key challenges include steric hindrance during adamantane incorporation and diastereomer separation.
Physicochemical Properties
Limited experimental data exist for this compound, as noted in safety documentation . Inferred properties include:
Property | Value/Description | Source |
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Melting Point | Not reported | |
Water Solubility | Likely low (lipophilic) | |
LogP (Partition Coeff.) | Estimated >3 (adamantane) | |
Stability | Stable under inert conditions |
The adamantane moiety’s hydrophobicity suggests poor aqueous solubility, necessitating organic solvents (e.g., DMSO, toluene) for handling .
Pharmacological and Industrial Applications
Medicinal Chemistry
Adamantane derivatives are prevalent in antiviral and neurodegenerative therapies (e.g., rimantadine). Though direct studies on this compound are scarce, its structural analogs exhibit:
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Dopamine Receptor Modulation: Pyrrolidin-2-ones with aryl substitutions show affinity for D₂ and D₃ receptors .
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Anticancer Activity: Adamantane-containing lactams inhibit protein kinases in preclinical models .
Material Science
The compound’s rigidity and thermal stability make it a candidate for high-performance polymers or ligand frameworks in catalysis .
Future Research Directions
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Physicochemical Profiling: Determine melting point, solubility, and stability under varying conditions.
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Biological Screening: Evaluate antimicrobial, anticancer, and CNS activity in vitro.
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Synthetic Innovation: Develop enantioselective routes to isolate diastereomers.
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